

Was neurotoxicity or neutropenia observed with sabizabulin?

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Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

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No. Clinical studies consistently reported an absence of significant neurotoxicity and neutropenia in patients treated with **sabizabulin** [1] [2] [3].

This is a key differentiator from taxane chemotherapy, where these toxicities are common and often dose-limiting. The favorable safety profile is attributed to **sabizabulin**'s unique mechanism of action, which involves binding to the colchicine site on β -tubulin and a unique site on α -tubulin, leading to a different effect on microtubules compared to taxanes [2] [4].

Safety and Efficacy Data from Clinical Trials

The following tables summarize the safety and preliminary efficacy data from a Phase 1b/II clinical trial in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent [1] [2] [3].

Table 1: Safety Profile of Sabizabulin (63 mg daily dose) *Data combined from Phase 1b/II studies (n=54)*

Adverse Event (AE)	Incidence of Grade ≥ 3 AEs	Notes
Diarrhea	7.4%	Predominantly Grade 1-2 gastrointestinal events were the most common AEs [1] [3].
Fatigue	5.6%	Mostly low grade (Grade 1-2) [1] [3].
ALT Elevation	5.6%	-
AST Elevation	3.7%	-
Nausea	1.9%	-
Vomiting	1.9%	-
Back Pain	1.9%	-
Neurotoxicity	Not Observed	Specifically highlighted as absent [1] [2].
Neutropenia	Not Observed	Specifically highlighted as absent, a known toxicity of taxanes [1] [2] [3].

Table 2: Preliminary Efficacy Data (Patients receiving ≥ 63 mg) Data assessed using PCWG3 and RECIST 1.1 criteria [1] [2] [3]

Efficacy Measure	Result
Objective Response Rate (ORR)	20.7% (6 of 29 patients with measurable disease)
• Complete Response (CR)	1 patient
• Partial Response (PR)	5 patients
Patients with any PSA decline	29.2% (14 of 48 patients)

Efficacy Measure	Result
Median Radiographic Progression-Free Survival (rPFS)	11.4 months (n=55)
Durable Responses	Lasting >2.75 years observed

Recommended Experimental Protocols for Safety Assessment

For researchers designing non-clinical or translational studies to investigate **sabizabulin's** safety profile, the following methodologies from the literature can serve as a guide.

1. Clinical Trial Protocol for Safety and Tolerability (Phase Ib/II) This design is used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) [1] [2].

- **Study Design:** Multicenter, open-label, using a 3+3 dose escalation design.
- **Patient Population:** Patients with mCRPC who have progressed on prior androgen receptor-targeting therapy. Prior taxane chemotherapy may be allowed in the Phase Ib portion.
- **Dosing:** Escalating daily oral doses (e.g., 4.5 mg to 81 mg) are tested. The schedule may start with 7 days on/14 days off in 21-day cycles, with inpatient escalation to more frequent or continuous dosing if tolerated.
- **DLT Evaluation:** The DLT assessment period is the first 4 weeks of treatment. DLTs are defined as:
 - Grade 4 neutropenia or Grade 3 febrile neutropenia.
 - Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with hemorrhage.
 - Grade 3-4 non-hematologic toxicity (with specific exceptions for manageable GI events).
 - Specific liver enzyme elevations (ALT/AST >3x ULN with bilirubin >2x ULN).
- **Safety Monitoring:** Toxicities are graded throughout the study using **CTCAE v5.0**. Special attention is paid to the absence of neurotoxicity and neutropenia.

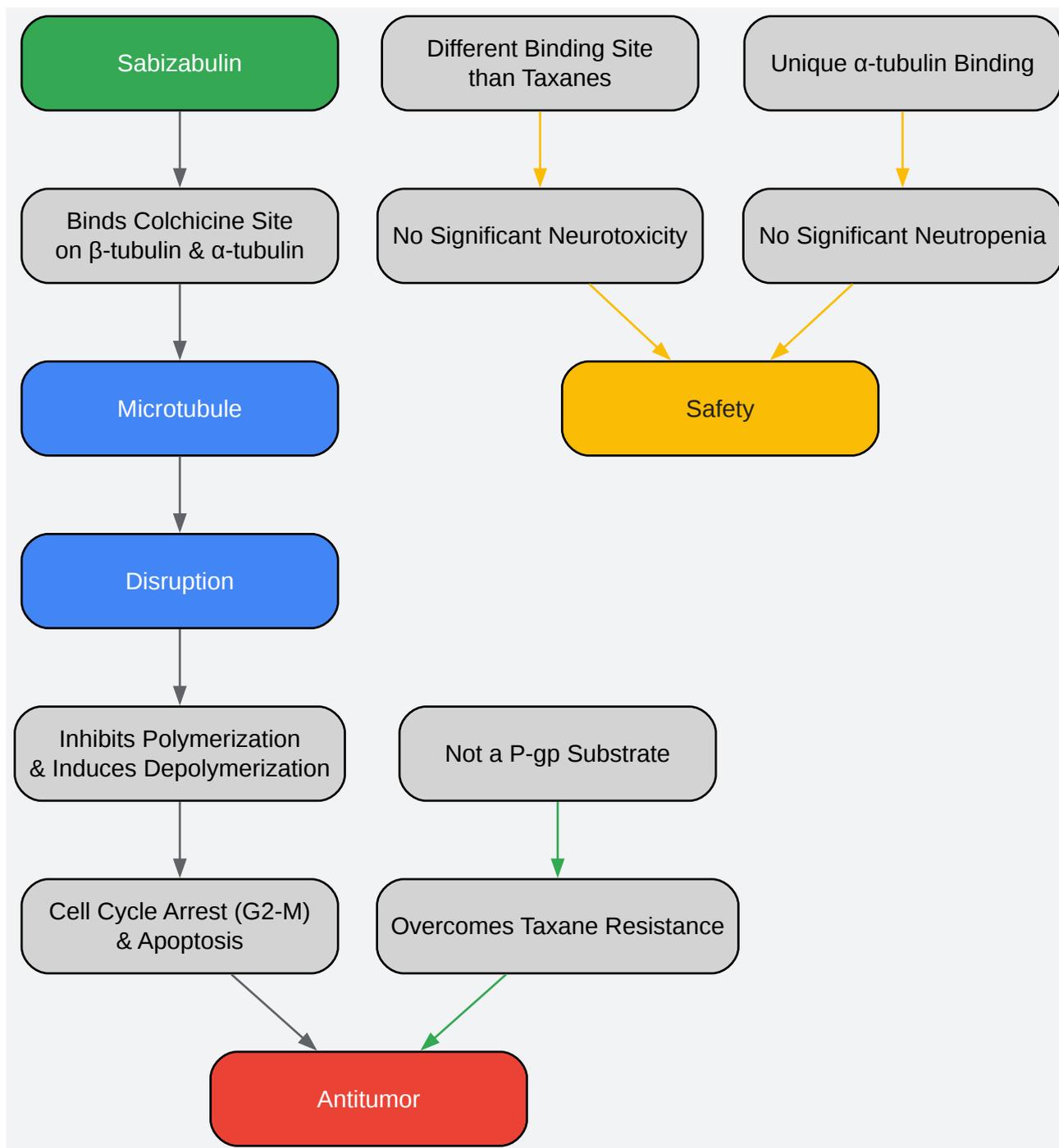
2. Preclinical In Vivo Safety and Efficacy Assessment This protocol is used to evaluate **sabizabulin's** antitumor activity and confirm its lack of key toxicities in animal models [4].

- **Animal Models:** Use immunocompromised mice (e.g., NOD-SCID-Gamma or NSG mice) implanted with relevant human cancer cell line xenografts or patient-derived xenografts (PDX).
- **Dosing:** Administer **sabizabulin** via oral gavage at efficacious doses (e.g., previously studied ranges in cancer models). Include a control group and a comparator group (e.g., paclitaxel).

- **Efficacy Endpoints:**
 - **Tumor Volume:** Measure regularly to calculate tumor growth inhibition.
 - **Metastasis:** In metastatic models, quantify lung or other distant metastases at endpoint.
- **Toxicity Endpoints:**
 - **Hematology:** Perform complete blood counts (CBC) at study end to assess for neutropenia and other cytopenias.
 - **Clinical Observations:** Monitor mice for signs of neurotoxicity, such as gait abnormalities, paralysis, or tremors.
 - **Histopathology:** Examine nervous tissue (e.g., sciatic nerve) post-study for structural damage.

Mechanism of Action and Safety Differentiation

The diagram below illustrates **sabizabulin**'s unique mechanism, which underlies its distinct safety profile.



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Key Takeaways for Researchers

- Clinical Safety Profile is Established:** The absence of neurotoxicity and neutropenia is a consistent finding in human trials, making it a critical point for investigators considering **sabizabulin** in their

therapeutic strategies.

- **Ongoing Research:** The promising Phase 1b/II data supported the initiation of a **Phase III trial (VERACITY)** for prostate cancer and exploration in other cancers, including breast cancer [1] [5] [4].
- **Differentiation from Taxanes: Sabizabulin's** oral bioavailability and distinct toxicity profile position it as a potential alternative to intravenous taxanes, particularly in patients where neurotoxicity or neutropenia is a concern [4] [3].

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To cite this document: Smolecule. [Was neurotoxicity or neutropenia observed with sabizabulin?].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b516751#sabizabulin-neurotoxicity-neutropenia-safety-profile>]

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